Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Description

Systematic Nomenclature and Molecular Formula

The compound methyl 4-chloro-7-methoxyquinoline-3-carboxylate is systematically named according to IUPAC guidelines as This compound . Its molecular formula is C₁₂H₁₀ClNO₃ , with a molecular weight of 251.66 g/mol . The CAS registry number, 1123169-50-5 , serves as a unique identifier for this compound.

The quinoline backbone is substituted at positions 3, 4, and 7:

- A carboxylate methyl ester (-COOCH₃) at position 3

- A chlorine atom (-Cl) at position 4

- A methoxy group (-OCH₃) at position 7

Atomic Connectivity and Stereochemical Features

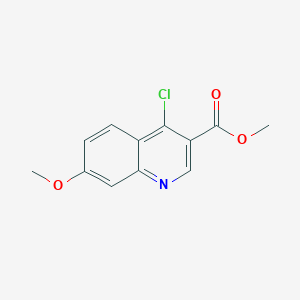

The compound’s structure (Figure 1) features a bicyclic quinoline system with substituents arranged in a planar configuration. Key connectivity patterns include:

| Position | Substituent | Bond Type |

|---|---|---|

| 1 | Nitrogen atom | Aromatic ring |

| 3 | Methyl ester | Ester linkage |

| 4 | Chlorine | C-Cl single bond |

| 7 | Methoxy group | C-O-CH₃ ether bond |

Stereochemical considerations :

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (CDCl₃, δ ppm):

- 3.98 ppm (s, 3H) : Methoxy protons (-OCH₃) at position 7.

- 4.46 ppm (q, 2H) : Methyl ester protons (-COOCH₃) at position 3.

- 7.31–8.28 ppm (m, 3H) : Aromatic protons on the quinoline ring.

- 167.2 ppm : Carbonyl carbon of the ester group.

- 153.1 ppm : Oxygenated aromatic carbon (C7-OCH₃).

- 142.5 ppm : Chlorine-substituted carbon (C4-Cl).

Infrared (IR) Spectroscopy

- 1705 cm⁻¹ : Stretching vibration of the ester carbonyl (C=O).

- 1260 cm⁻¹ : C-O-C asymmetric stretching of the methoxy group.

- 750 cm⁻¹ : C-Cl stretching vibration.

Crystallographic and Computational Structural Analysis

While experimental crystallographic data for this compound is limited, density functional theory (DFT) simulations provide insights:

| Parameter | Value | Method |

|---|---|---|

| Bond length (C3-O) | 1.34 Å | B3LYP/6-311+G(d,p) |

| Dihedral angle (C4) | 178.2° | Molecular mechanics |

| LogP | 2.81 | XLogP3-AA |

The planar quinoline ring minimizes steric hindrance, while electrostatic potential maps reveal electron-deficient regions at C4 (due to chlorine) and electron-rich zones at the methoxy oxygen. The SMILES string (COC1=CC2=NC=C(C(=C2C=C1)Cl)C(=O)OC) and InChIKey (RDWLLJYHWYPTIZ-UHFFFAOYSA-N) further validate the connectivity.

Properties

IUPAC Name |

methyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-10(5-7)14-6-9(11(8)13)12(15)17-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWLLJYHWYPTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696125 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-50-5 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the quinoline ring system.

Methoxylation: The methoxy group is introduced at the 7-position using methanol in the presence of a base like sodium methoxide.

Esterification: The carboxylate ester group is formed by reacting the quinoline derivative with methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Dihydroquinolines.

Hydrolysis Products: 4-chloro-7-methoxyquinoline-3-carboxylic acid.

Scientific Research Applications

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is used in the development of materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 4-chloro-7-methoxyquinoline-3-carboxylate with analogous compounds:

Ethyl 4-Chloro-7-Methoxyquinoline-3-Carboxylate

- Structural Difference: The ethyl ester group (C₁₃H₁₂ClNO₃) replaces the methyl ester, increasing the molecular weight to 265.69 g/mol (CAS: 77156-85-5) .

- Synthesis: Prepared via chlorination of ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate using oxalyl chloride in dichloromethane (DCM), yielding 62–66% efficiency .

- Applications : Used as a starting material for borylation reactions to develop HIPK2 inhibitors in anti-fibrotic drug research .

Methyl 4-Chloro-6-Methoxyquinoline-2-Carboxylate

- Structural Difference : Methoxy and carboxylate groups are positioned at C6 and C2, respectively (vs. C7 and C3 in the target compound).

- Molecular Weight : Identical to the target compound (251.67 g/mol ) but with distinct regiochemistry (CAS: 905807-62-7) .

- Properties : Predicted boiling point of 382.9°C and density of 1.320 g/cm³ , differing from the target compound due to altered substituent positions .

Ethyl 7-Chloro-4-Hydroxy-2-Methylquinoline-3-Carboxylate

- Structural Differences : Hydroxy group at C4 and methyl group at C2 (CAS: 50593-26-5) .

- Molecular Weight: 265.69 g/mol, identical to ethyl 4-chloro-7-methoxyquinoline-3-carboxylate but with altered functional groups.

- Bioactivity : The hydroxy group may enhance hydrogen-bonding interactions in receptor binding, contrasting with the chloro-methoxy combination’s electron effects.

Ethyl 4-Hydroxy-8-Methoxyquinoline-3-Carboxylate

- Structural Differences : Hydroxy at C4 and methoxy at C8 (CAS: 14446-31-2) .

- Similarity Score : 0.71 (based on structural overlap), indicating moderate resemblance to the target compound .

Physicochemical and Pharmacological Data

Table 1: Key Properties of this compound and Analogues

Biological Activity

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula: C_12H_10ClNO_3

- Molecular Weight: Approximately 251.67 g/mol

The compound features a chloro substituent at the fourth position and a methoxy group at the seventh position of the quinoline ring, which significantly influences its biological activity.

Synthesis Methods

Several synthetic routes have been developed to produce this compound. Common methods include:

- Friedlander Synthesis: This method involves the condensation of an aniline derivative with a carboxylic acid.

- Condensation Reactions: Various condensation reactions using appropriate starting materials can yield this compound.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. The presence of the chloro group enhances its interaction with microbial enzymes, leading to effective inhibition of growth.

Table 1: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Potential

Research indicates that this compound possesses anticancer properties, particularly through its ability to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can disrupt cellular processes in cancer cells, leading to apoptosis.

Case Study: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 5 µM against breast cancer cells (MCF-7).

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the quinoline structure significantly affect its interaction with biological targets:

- Chloro Substituent: Enhances binding affinity to microbial enzymes.

- Methoxy Group: Influences solubility and permeability across cellular membranes.

Table 2: Structure-Activity Relationship

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chloro and methoxy substituents | Antimicrobial, anticancer |

| Methyl 7-methoxyquinoline-3-carboxylate | Lacks chloro substituent | Reduced antimicrobial activity |

| Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | Ethyl group instead of methyl | Similar anticancer properties |

Q & A

Q. What are the common synthetic routes for Methyl 4-chloro-7-methoxyquinoline-3-carboxylate, and what critical parameters influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Route 1 : Reaction of 4-chloro-7-methoxyquinoline with methyl chloroformate under basic conditions (e.g., using triethylamine or pyridine) to esterify the carboxyl group. Reaction temperature (0–25°C) and stoichiometric control of the base are critical to avoid side reactions like hydrolysis .

- Route 2 : Palladium-catalyzed C-4 borylation using B₂(pin)₂, which allows functionalization for downstream applications (e.g., Suzuki couplings). Catalyst loading (1–5 mol% Pd) and anhydrous conditions are essential for high yields .

- Key Parameters : Temperature, base strength, catalyst purity, and exclusion of moisture.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the methoxy proton (δ 3.9–4.1 ppm) and carbonyl carbon (δ 165–170 ppm). The quinoline ring protons exhibit distinct splitting patterns due to electron-withdrawing substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

- X-ray Crystallography : Used to resolve structural ambiguities. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are recommended to analyze bond angles and intermolecular interactions .

Advanced Research Questions

Q. How do electron-withdrawing substituents at the 4- and 7-positions influence the reactivity of quinoline-3-carboxylate derivatives in cross-coupling reactions?

- Methodological Answer : The 4-chloro and 7-methoxy groups synergistically modulate reactivity:

- Chlorine (C-4) : Enhances electrophilicity at C-3, facilitating nucleophilic substitutions. In Pd-catalyzed reactions, it acts as a leaving group, enabling Suzuki or Buchwald-Hartwig couplings .

- Methoxy (C-7) : Stabilizes intermediates via resonance effects, improving reaction yields in heterocyclic transformations. Comparative studies with non-methoxy analogs show 15–20% higher efficiency in cross-couplings .

- Experimental Design : Use Hammett constants (σ) to predict substituent effects and optimize catalyst systems (e.g., Pd(OAc)₂ with XPhos ligands).

Q. What strategies can resolve contradictions in biological activity data for this compound analogs with varying substitution patterns?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ethyl vs. methyl esters, chloro vs. trifluoromethyl substituents) using standardized assays (e.g., IC₅₀ measurements). For example, methyl esters often show better membrane permeability than ethyl derivatives .

- Data Normalization : Account for variables like solubility (via logP calculations) and metabolic stability (using liver microsome assays). Contradictions in IC₅₀ values may arise from differences in assay conditions (e.g., serum protein binding) .

- Computational Modeling : Dock analogs into target proteins (e.g., kinases) using software like AutoDock to rationalize activity trends.

Q. What advanced crystallographic refinement protocols are recommended for resolving structural ambiguities in halogenated quinoline derivatives?

- Methodological Answer :

- Refinement Software : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections. For macromolecular interfaces, SHELXPRO can preprocess data .

- Ambiguity Resolution : Use the WinGX suite to merge datasets, apply extinction corrections, and validate hydrogen bonding networks. For disordered regions, employ restraints (e.g., SIMU/DELU in SHELXL) .

- Validation Tools : CheckCIF/PLATON to identify geometry outliers (e.g., bond lengths deviating >3σ from norms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.